

Initial Clinical Trial Data for Ulipristal Acetate in Gynecology: A Technical Guide

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Compound of Interest

Compound Name: *Ulipristal Acetate*

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Abstract

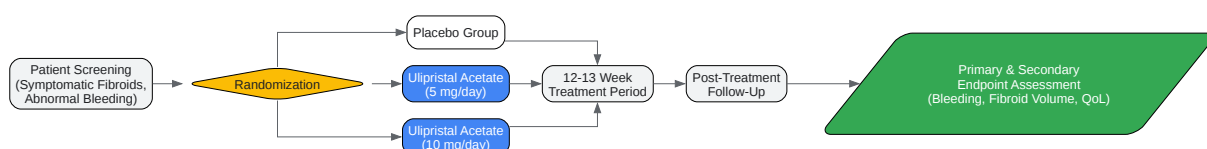
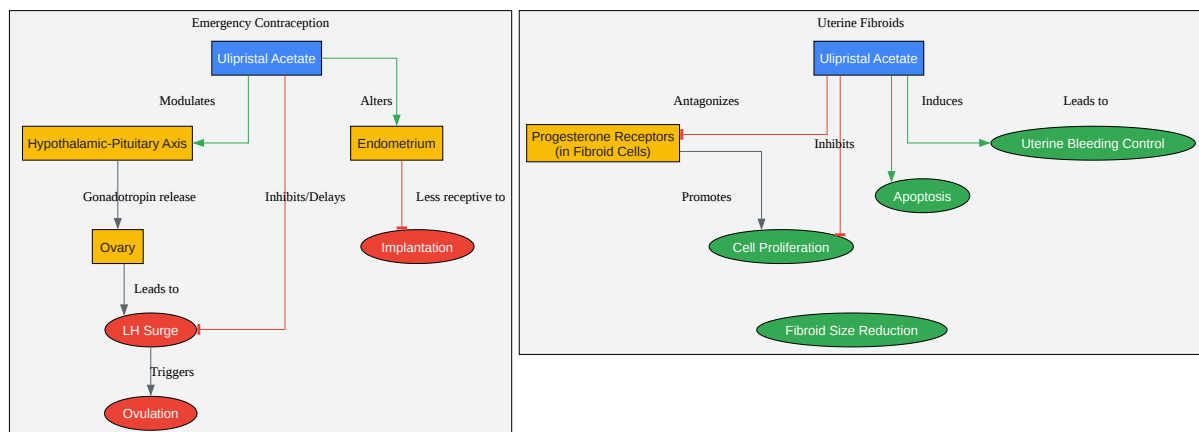
Ulipristal Acetate (UPA), a selective progesterone receptor modulator (SPRM), has emerged as a significant therapeutic agent in gynecology. Its unique mechanism of action, demonstrating both antagonistic and partial agonistic effects on the progesterone receptor, has led to its successful application in emergency contraception and the management of uterine fibroids. This technical guide provides an in-depth analysis of the initial clinical trial data that established the efficacy and safety profile of **Ulipristal Acetate**. It includes a detailed examination of its mechanism of action, pharmacokinetic and pharmacodynamic properties, and a comprehensive summary of pivotal clinical trial protocols and outcomes for its primary gynecological indications. Quantitative data are presented in structured tables for comparative analysis, and key physiological and experimental pathways are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

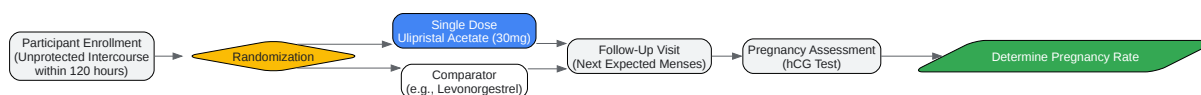
Mechanism of Action

Ulipristal Acetate exerts its effects by binding to and modulating progesterone receptors (PR), which are critical in various reproductive processes.^[1] Depending on the target tissue and the physiological context, UPA can act as a progesterone antagonist or a partial agonist.^{[1][2][3][4]}

- For Emergency Contraception: UPA's primary mechanism is the inhibition or delay of ovulation by suppressing the luteinizing hormone (LH) surge.^{[1][2][5]} It can effectively disrupt follicular development and rupture even when administered shortly before the LH peak.^{[6][7]} Additionally, UPA may alter the endometrial lining, potentially hindering implantation, although its primary effect is considered pre-ovulatory.^{[1][6]}
- For Uterine Fibroids: In the context of uterine fibroids, which are progesterone-dependent benign tumors, UPA acts as a progesterone receptor antagonist.^[1] This action inhibits cell proliferation and induces apoptosis (programmed cell death) in the fibroid cells, leading to a reduction in their size.^{[1][2]} It also effectively controls uterine bleeding associated with fibroids.^[8]

Signaling Pathway of Ulipristal Acetate





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